4-Amino-3-(3-carboxypropyl)benzoic acid

Beschreibung

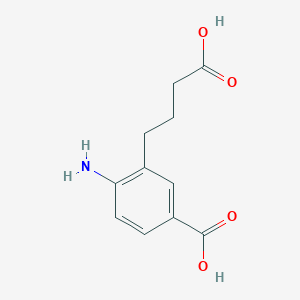

4-Amino-3-(3-carboxypropyl)benzoic acid (CAS RN: 784092-90-6) is a benzoic acid derivative with a molecular formula of C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol . The compound features an amino group at the para position and a 3-carboxypropyl side chain at the meta position of the benzene ring (Figure 1). Its structural complexity confers unique physicochemical properties, including moderate hydrophilicity due to the carboxylic acid moiety.

Eigenschaften

IUPAC Name |

4-amino-3-(3-carboxypropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9-5-4-8(11(15)16)6-7(9)2-1-3-10(13)14/h4-6H,1-3,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDRDYKVUQDJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CCCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287454 | |

| Record name | 2-Amino-5-carboxybenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-28-4 | |

| Record name | 2-Amino-5-carboxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-carboxybenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-Amino-3-(3-carboxypropyl)benzoic acid (ACBA), with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol, is a compound notable for its structural features, including an amino group and a carboxypropyl side chain attached to a benzoic acid structure. This article explores the biological activity of ACBA, focusing on its biochemical interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The unique structure of ACBA allows it to participate in various biochemical reactions. The presence of an amino group (NH₂) enables nucleophilic substitutions and amide bond formation with acyl chlorides or anhydrides. The carboxylic acid moiety (COOH) can undergo esterification, amidation, and decarboxylation reactions, making ACBA versatile for synthetic applications in organic chemistry.

Biological Activity

Research indicates that ACBA exhibits significant biological activity, particularly in modulating biochemical pathways related to amino acid metabolism and protein synthesis. Its structural features suggest potential interactions with enzymes and receptors, which could lead to therapeutic applications in treating metabolic disorders or enhancing cancer therapies.

ACBA's biological activity stems from its ability to interact with various proteins and enzymes. Interaction studies have shown that ACBA may act as an inhibitor or modulator of specific enzymatic activities. This modulation could be beneficial in therapeutic contexts, particularly in drug design and development.

Case Studies and Research Findings

Several studies have investigated the biological activity of ACBA:

-

Enzymatic Modulation :

- Research has demonstrated that ACBA can inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to affect pathways related to amino acid metabolism, potentially leading to altered protein synthesis rates.

-

Therapeutic Applications :

- ACBA's interactions with cellular receptors are being explored for implications in drug development. Its potential as an adjunct therapy in cancer treatment is particularly noteworthy, as it may enhance the efficacy of existing treatments by modulating tumor metabolism.

-

Comparative Analysis :

- A comparative study highlighted the structural similarities between ACBA and other compounds, emphasizing its unique combination of functionalities that enhance its biological activity. For example:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino benzoic acid | C₇H₈N₂O₂ | Lacks the carboxypropyl side chain |

| 3-Amino-4-hydroxybenzoic acid | C₇H₉NO₃ | Contains a hydroxyl group instead |

| 4-(3-Aminopropyl)benzoic acid | C₁₀H₁₃N | Has a shorter propyl chain |

| 4-Aminobenzoic acid | C₇H₉NO₂ | Does not have the additional carboxypropyl group |

This table illustrates how ACBA's unique structure contributes to its enhanced biological activity compared to related compounds.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

ACBA has been recognized for its role in proteomics and as a biochemical reagent. Its ability to modify proteins through amide bond formation makes it valuable in studies involving protein synthesis and amino acid metabolism.

- Protein Modification : ACBA can react with amino groups on proteins to form stable amide bonds, enhancing the study of protein interactions and functions.

- Enzymatic Modulation : Studies have shown that ACBA can inhibit specific enzymes involved in metabolic pathways, potentially altering protein synthesis rates and influencing cellular metabolism .

Pharmaceutical Applications

The compound exhibits promising pharmacological properties that could lead to therapeutic applications:

- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that ACBA may have anti-inflammatory effects, making it a candidate for further investigation in pain management therapies .

- Neurological Applications : Given its structural similarities to other compounds studied for their effects on neurotransmitter systems, ACBA may also have potential in treating neurological disorders .

Interaction Studies

Research has focused on ACBA's binding affinity to various biological targets:

- Enzyme Inhibition : Interaction studies indicate that ACBA may act as an inhibitor of certain enzymes, which could be beneficial in drug design .

- Receptor Modulation : Its interactions with cellular receptors are being explored for potential implications in drug development, particularly for enhancing the efficacy of existing cancer therapies .

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of ACBA:

Enzymatic Modulation

Research demonstrated that ACBA can inhibit enzymes involved in amino acid metabolism pathways. For instance, it has been shown to affect the activity of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Therapeutic Applications

ACBA's potential as an adjunct therapy in cancer treatment is noteworthy. Studies suggest it may enhance the efficacy of existing treatments by modulating tumor metabolism .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Storage : Requires protection from light and inert atmosphere at room temperature .

- Hazard Profile : Classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The compound’s applications remain under investigation, though its structural analogs are used in pharmacological research, biosensing, and synthetic chemistry .

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on benzoic acid derivatives significantly influence their biological recognition and chemical reactivity. Evidence from a yeast-based biosensor study (sBAD) demonstrated that substituent position (para > ortho > meta) plays a more critical role in ligand binding than the substituent’s chemical identity . For example:

- 4-Aminobenzoic acid (PABA): Lacks the 3-carboxypropyl group but exhibits strong biosensor response due to its para-amino substituent .

- 4-Amino-3-(trifluoromethoxy)benzoic acid: The electron-withdrawing trifluoromethoxy group at the meta position enhances acidity (mp: 168–169°C) compared to the carboxypropyl chain in the target compound .

Functional Group Comparison

Table 1: Key Structural Analogs and Properties

Vorbereitungsmethoden

The synthesis of 4-amino-3-(3-carboxypropyl)benzoic acid generally involves the introduction of amino and carboxypropyl functional groups onto the benzoic acid core. Traditional methods often rely on nitration followed by reduction or on rearrangement reactions starting from ester or amide precursors. However, due to the specific substitution pattern (amino at position 4 and carboxypropyl at position 3), tailored synthetic routes are necessary.

Preparation via Reduction of Nitrobenzoic Acid Derivatives

One classical approach involves the reduction of nitro-substituted benzoic acids to their corresponding aminobenzoic acids. For example, the reduction of 3-(3-carboxypropyl)-4-nitrobenzoic acid using iron powder and proton acids is a method reported for related aminobenzoic acids. The process includes:

- Mixing nitrobenzoic acid derivative with a quaternary phase transfer catalyst in a reaction vessel.

- Adding a reducing agent such as iron powder and an acid (proton acid) under stirring.

- Post-reaction, adjusting pH with sodium carbonate, decolorizing with activated carbon, filtering, and acidifying to precipitate the aminobenzoic acid product.

- The yield can reach up to 90.1%, making it suitable for industrial production due to simplicity and low cost.

This method, while effective, involves handling of metal powders and acidic conditions, and generates iron-containing waste that requires treatment.

Preparation via Hydroxamic Acid Intermediates and Rearrangement Reactions

A more advanced and environmentally friendly preparation method avoids nitration and reduction steps, thus minimizing hazardous waste and explosion risks. This method involves:

Step 1: Formation of Hydroxamic Acid Inorganic Salts

Starting from 1,4-phthalic acid monoester, diester, or monoester monoamide derivatives, the reaction with hydroxylamine yields hydroxamic acid inorganic salts. The hydroxylamine is typically prepared by neutralizing hydroxylamine hydrochloride with inorganic bases such as sodium hydroxide.

Conditions for this step include:

- Reaction temperature: 0 to 55 °C (preferably 20 to 55 °C).

- Reaction time: 2 to 24 hours (optimal around 5 to 8 hours).

- Molar ratio of acid ester to hydroxylamine: 1.0:1.0 to 1.0:3.0 (preferably 1:1 to 1:2).

- Solvent: Alcohol-water mixture, with direct solvent removal and washing by methanol-water to isolate the inorganic salt without further purification.

Step 2: Rearrangement Reaction (Larsen Rearrangement)

The hydroxamic acid inorganic salt undergoes a rearrangement reaction at elevated temperatures (80 to 200 °C, preferably 100 to 150 °C) for 1 to 24 hours (preferably 2 to 6 hours) to yield the 4-aminobenzoate or related derivatives.

Step 3: Acidification

Acidifying the rearranged product yields 4-aminobenzoic acid derivatives, including this compound.

This method is advantageous because it:

- Avoids nitration and reduction, eliminating waste acid pollution and explosion hazards.

- Uses milder reagents and conditions.

- Is adaptable for industrial scale-up due to safety and environmental benefits.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nitro Reduction with Iron Powder | Nitrobenzoic acid reduction | Acidic medium, iron powder, RT to mild heating | ~90 | Simple, low cost, high yield | Generates iron waste, acidic conditions |

| Hydroxamic Acid Formation + Rearrangement | Ester + hydroxylamine → hydroxamic salt → rearrangement → acidification | 0-55 °C (step 1), 100-150 °C (step 2), 2-24 h | Not explicitly stated, efficient | Avoids nitration/reduction, safer | Requires precise temperature control |

Detailed Research Findings and Notes

- The hydroxamic acid intermediate preparation is sensitive to temperature to avoid ester hydrolysis; thus, low temperatures (around 0 °C) are preferred during hydroxylamine addition.

- The rearrangement reaction (Larsen rearrangement) is critical for converting hydroxamic acid salts into aminobenzoic acid derivatives. Temperature control is essential to balance yield and operational safety.

- The method using hydroxamic acid intermediates has been patented and studied extensively, highlighting its industrial applicability and environmental benefits.

- Alternative methods involving acyl chloride intermediates and ammonolysis followed by reduction exist but are less favored due to the use of toxic reagents like thionyl chloride and generation of hazardous waste.

- The hydroxamic acid method also allows for the preparation of derivatives such as 4-aminobenzamide by further aminolysis, expanding the utility of the synthetic route.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-3-(3-carboxypropyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

- Answer : The synthesis of this compound (CAS 86364-50-3) typically involves multi-step organic reactions. A plausible route includes coupling a 3-carboxypropylamine group to a benzoic acid core via nucleophilic substitution or amidation. Reaction optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., EDC/HOBt for amide bond formation). Purification via recrystallization or column chromatography can enhance purity. Researchers should monitor intermediates using TLC or HPLC to ensure stepwise efficiency .

Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic techniques?

- Answer : Structural confirmation requires -NMR and -NMR to verify the amino and carboxypropyl substituents. FT-IR can identify carboxyl (1700–1750 cm) and amine (3300–3500 cm) functional groups. Purity assessment employs HPLC with a C18 column and UV detection (λ = 254 nm) or LC-MS for molecular ion verification ([M+H]). Quantitative analysis via calibration curves ensures batch consistency .

Q. What are the primary research applications of this compound in medicinal chemistry and drug discovery?

- Answer : This compound serves as a precursor for designing enzyme inhibitors (e.g., NKCC1 cotransporter inhibitors) due to its carboxylic acid moiety, which enhances target binding. It is also used in peptide synthesis as a linker or spacer due to its amino-carboxyl termini. Recent studies explore its role in modulating ion channels and neurotransmitter receptors, with potential applications in neurodevelopmental disorder therapeutics .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

- Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or buffer pH). To reconcile

- Standardize assay protocols (e.g., uniform ATP concentrations in kinase assays).

- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity and cellular thermal shift assays).

- Control for metabolite interference via LC-MS/MS profiling .

Q. How can computational chemistry approaches guide the design of derivatives of this compound with enhanced pharmacological properties?

- Answer : Density Functional Theory (DFT) calculations predict electronic effects of substituents on carboxylate reactivity. Molecular docking (e.g., AutoDock Vina) identifies optimal binding poses with targets like NKCC1. QSAR models correlate structural features (e.g., logP, polar surface area) with bioavailability. ADMET prediction tools (e.g., SwissADME) prioritize derivatives with improved blood-brain barrier permeability .

Q. What experimental design considerations are critical when evaluating the pharmacokinetic properties of this compound in preclinical models?

- Answer : Key factors include:

- Administration route : Oral vs. intravenous dosing to assess absorption.

- Bioanalytical validation : LC-MS quantification in plasma/tissue homogenates with deuterated internal standards.

- Metabolite identification : Incubations with liver microsomes and UPLC-QTOF-MS profiling.

- Tissue distribution : Radiolabeled tracer studies in rodents .

Q. How do structural modifications at the carboxypropyl moiety of this compound influence its interaction with biological targets?

- Answer : Lengthening the propyl chain or substituting the carboxyl group with esters (e.g., ethyl ester prodrugs) alters lipophilicity and membrane permeability. Introducing sulfonamide groups at the propyl terminus enhances hydrogen bonding with residues in enzyme active sites, as seen in NKCC1 inhibitors. Steric effects from bulky substituents may reduce off-target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.